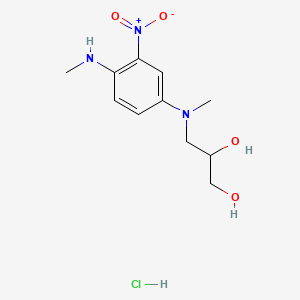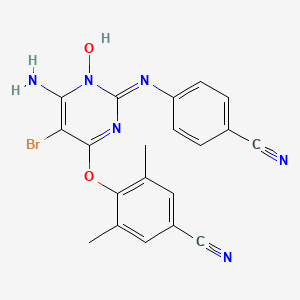
Etravirine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etravirine N-oxide is a derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound retains the core structure of etravirine but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Etravirine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: Reduction reactions can revert this compound back to etravirine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher-order oxides of etravirine.
Reduction: Etravirine.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Etravirine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antiviral activity against HIV-1.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new NNRTIs with improved efficacy and resistance profiles.
Mécanisme D'action
Etravirine N-oxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This prevents the replication of the virus and reduces the viral load in infected individuals. The additional oxygen atom in this compound may enhance its binding affinity and inhibitory potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etravirine: The parent compound, a second-generation NNRTI.
Efavirenz: A first-generation NNRTI with a different resistance profile.
Nevirapine: Another first-generation NNRTI used in combination therapy.
Uniqueness
Etravirine N-oxide is unique due to its modified structure, which may confer enhanced antiviral activity and resistance to mutations. Unlike first-generation NNRTIs, it retains activity against HIV-1 strains resistant to other NNRTIs .
Propriétés
Numéro CAS |
907180-19-2 |
|---|---|
Formule moléculaire |
C20H15BrN6O2 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3 |
Clé InChI |
NDULSWJXEASVJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



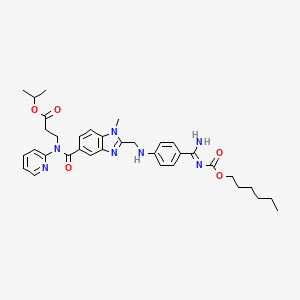


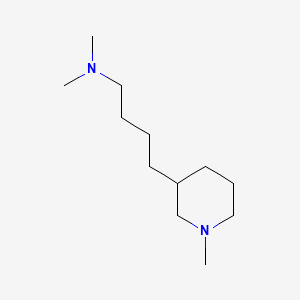
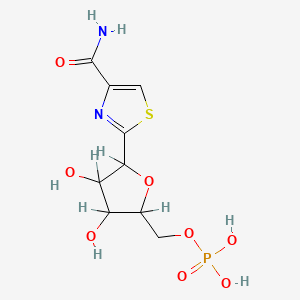
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
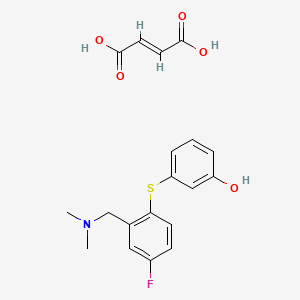

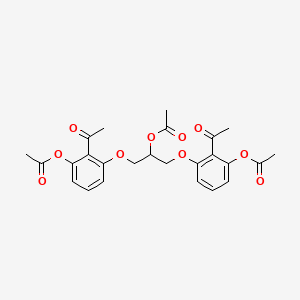
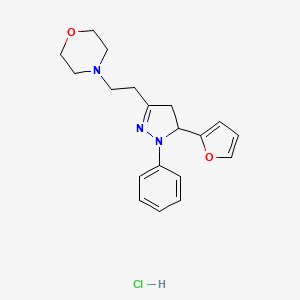
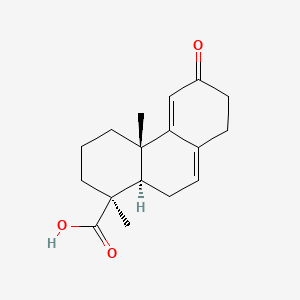
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
